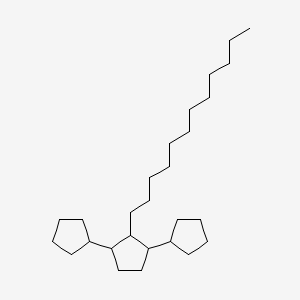
1,3-dicyclopentyl-2-dodecylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dicyclopentyl-2-dodecylcyclopentane is a complex organic compound with the molecular formula C27H50 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its three cyclopentane rings, with two of them substituted by dodecyl and cyclopentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopentyl-2-dodecylcyclopentane typically involves multi-step organic reactions. One common method is the alkylation of cyclopentane derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of dodecyl halides (e.g., dodecyl bromide) to introduce the dodecyl group .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopentyl-2-dodecylcyclopentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, Cl2, UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
1,3-Dicyclopentyl-2-dodecylcyclopentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dicyclopentyl-2-dodecylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a single ring structure.
Dodecylcyclopentane: A cyclopentane derivative with a dodecyl group.
1,1’3’,1’'-Tercyclopentane: A compound with three cyclopentane rings.
Uniqueness
1,3-Dicyclopentyl-2-dodecylcyclopentane is unique due to its complex structure with multiple cyclopentane rings and long alkyl chains. This structural complexity contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55282-68-3 |
|---|---|
Molecular Formula |
C27H50 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
1,3-dicyclopentyl-2-dodecylcyclopentane |
InChI |
InChI=1S/C27H50/c1-2-3-4-5-6-7-8-9-10-11-20-27-25(23-16-12-13-17-23)21-22-26(27)24-18-14-15-19-24/h23-27H,2-22H2,1H3 |
InChI Key |
VBBIGDCMQXMIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1C(CCC1C2CCCC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















